2-(2-Hydroxypropyl)isoindoline-1,3-dione
Overview
Description
2-(2-Hydroxypropyl)isoindoline-1,3-dione is a chemical compound known for its unique structure and properties This compound is part of the isoindole family, which is characterized by a fused ring system containing nitrogen
Mechanism of Action
Target of Action
The primary target of 2-(2-hydroxypropyl)isoindole-1,3-dione is RSK2 (p90 ribosomal S6 kinase 2) . RSK2 is a serine/threonine kinase expressed in a variety of cancers . The inhibition of RSK2 has been documented as a potential therapeutic strategy for human cancers .
Mode of Action
It is known that the compound interacts with its target, rsk2, leading to changes in the kinase’s activity . This interaction may result in the inhibition of RSK2, thereby potentially suppressing cancer cell proliferation .
Biochemical Pathways
The biochemical pathways affected by 2-(2-hydroxypropyl)isoindole-1,3-dione are likely related to its inhibition of RSK2. RSK2 is involved in several signaling pathways, including the MAPK/ERK pathway, which plays a crucial role in cell proliferation and survival . By inhibiting RSK2, the compound could disrupt these pathways, leading to downstream effects such as reduced cancer cell proliferation .
Pharmacokinetics
It is known that the compound was synthesized using simple heating and relatively quick solventless reactions . This suggests that the compound could potentially have favorable pharmacokinetic properties, but further studies are needed to confirm this.
Result of Action
The molecular and cellular effects of 2-(2-hydroxypropyl)isoindole-1,3-dione’s action are likely related to its inhibition of RSK2. As a result of this inhibition, the compound could potentially suppress cancer cell proliferation . In addition, the compound may also have effects on other cellular processes regulated by RSK2 .
Action Environment
The action, efficacy, and stability of 2-(2-hydroxypropyl)isoindole-1,3-dione could be influenced by various environmental factors. For instance, the compound’s action could potentially be affected by the presence of other molecules in the cellular environment that interact with RSK2 . Additionally, factors such as pH and temperature could potentially influence the compound’s stability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxypropyl)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with 2-amino-1-propanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves heating the reactants in a suitable solvent, such as toluene, and using a catalyst to facilitate the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxypropyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The isoindole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield propionaldehyde or propionic acid .
Scientific Research Applications
2-(2-Hydroxypropyl)isoindoline-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial properties.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and resins with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxypropyl methacrylate: Similar in structure but used primarily in polymer chemistry.
2-Hydroxyethyl methacrylate: Another similar compound used in the production of hydrogels and contact lenses.
Uniqueness
2-(2-Hydroxypropyl)isoindoline-1,3-dione is unique due to its combination of the isoindole ring and hydroxypropyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2-hydroxypropyl)isoindole-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-7(13)6-12-10(14)8-4-2-3-5-9(8)11(12)15/h2-5,7,13H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCQKPHDATCXMAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C(=O)C2=CC=CC=C2C1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60344210 | |
Record name | 2-(2-Hydroxypropyl)-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60344210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3700-55-8 | |
Record name | 2-(2-Hydroxypropyl)-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60344210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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